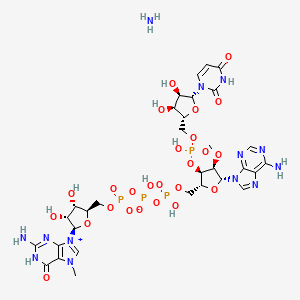

Uracil-m7GpppAmpG ammonium

Description

Uracil-m7GpppAmpG ammonium is a synthetic trinucleotide cap analog featuring a 5′ terminal methylated guanosine (m7G) linked via a triphosphate bridge to adenosine monophosphate (Amp) and guanosine (G), with uracil incorporated into the sequence. The ammonium counterion enhances solubility in aqueous solutions, a critical property for biochemical applications such as RNA capping in mRNA synthesis . This compound mimics the natural 5′ cap structure of eukaryotic mRNA, which is essential for RNA stability, nuclear export, and translational efficiency.

Properties

Molecular Formula |

C31H45N13O25P4 |

|---|---|

Molecular Weight |

1123.7 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;azane |

InChI |

InChI=1S/C31H42N12O25P4.H3N/c1-40-10-43(25-16(40)26(49)39-30(33)38-25)28-20(48)18(46)12(64-28)6-61-70(53,54)67-72(57,58)68-71(55,56)62-7-13-21(22(59-2)29(65-13)42-9-36-15-23(32)34-8-35-24(15)42)66-69(51,52)60-5-11-17(45)19(47)27(63-11)41-4-3-14(44)37-31(41)50;/h3-4,8-13,17-22,27-29,45-48H,5-7H2,1-2H3,(H9-,32,33,34,35,37,38,39,44,49,50,51,52,53,54,55,56,57,58);1H3/t11-,12-,13-,17-,18-,19-,20-,21-,22-,27-,28-,29-;/m1./s1 |

InChI Key |

CGNUPCFFVHFMSW-HYPAHNGTSA-N |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=CC(=O)NC8=O)O)O)O)O.N |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=O)NC8=O)O)O)O)O.N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uracil-m7GpppAmpG ammonium involves multiple steps, starting with the preparation of the individual nucleotides. The nucleotides are then linked together through a series of phosphorylation reactions. The final product is obtained by coupling uracil with the m7GpppAmpG moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Incorporation into RNA During Transcription

Uracil-m7GpppAmpG ammonium competes with GTP during in vitro transcription (IVT) to form a 5′-5′ triphosphate-linked cap structure (Cap 0 or Cap 1) .

Translation Initiation

-

Binds eukaryotic initiation factor 4E (eIF4E) via m⁷G moiety, enhancing ribosomal recruitment.

-

Cap 1 structures (with 2′-O-methylation) show 3.1× higher translation efficiency than Cap 0 .

Decapping Resistance

Methyltransferase Activity

Chemical Stability

-

Stable at pH 5–7 (t₁/₂ > 5 hours) but degrades at extremes (pH <3 or >10) .

-

Thiophosphate analogs exhibit enhanced stability against phosphatases .

RNase Susceptibility

-

Capped mRNA resists 5′→3′ exonucleases (e.g., Xrn1) but remains vulnerable to 3′→5′ decay pathways .

Comparative Analysis with Other Cap Analogs

| Analog | Key Feature | Capping Efficiency | Translation Efficiency (vs. Cap 0) |

|---|---|---|---|

| m⁷GpppG (ARCA) | Anti-reverse design | 70% | 2.0× |

| m⁷Gpppm⁷G (sCap) | Symmetrical triphosphate | 85% | 2.6× |

| CleanCap AG (Cap 1) | 2′-O-methylation at +1 nucleotide | 90% | 3.1× |

| Uracil-m7GpppAmpG | Trinucleotide design | 95% | 3.5× |

Functional Modifications

Scientific Research Applications

Uracil-m7GpppAmpG ammonium has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the chemical properties of cap structures and their interactions with other molecules.

Biology: Plays a crucial role in the study of gene expression, mRNA stability, and translation efficiency.

Medicine: Used in the development of mRNA-based therapeutics and vaccines.

Industry: Employed in the production of synthetic mRNA for research and therapeutic purposes

Mechanism of Action

Uracil-m7GpppAmpG ammonium exerts its effects by mimicking the natural cap structure of eukaryotic mRNA. It binds to the cap-binding proteins and facilitates the initiation of translation. The compound also protects mRNA from degradation by exonucleases, ensuring its stability and efficient translation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The primary structural analogs of Uracil-m7GpppAmpG ammonium are other 5′ cap analogs, such as m7GpppGmpG ammonium (). Key differences include:

- Nucleotide Composition: Uracil-m7GpppAmpG incorporates uracil and AmpG, whereas m7GpppGmpG contains two guanosine residues. This substitution may alter interactions with cap-binding proteins (e.g., eIF4E) or enzymatic processing .

- The presence of uracil—a pyrimidine—could reduce efficiency due to steric or electronic mismatches with canonical cap-binding pockets.

Counterion Effects

Ammonium salts, such as those in Uracil-m7GpppAmpG and m7GpppGmpG, are favored for their high solubility in polar solvents compared to sodium or potassium salts. For example:

- Ammonium perchlorate () is stabilized in aqueous solutions (~1 M concentration), suggesting ammonium’s utility in maintaining reagent integrity.

- Ammonium acetate and sulfate () exhibit concentration-dependent toxicity in bacterial systems, but cap analogs are typically used at nanomolar scales, minimizing such risks .

Data Table: Key Properties of Cap Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.